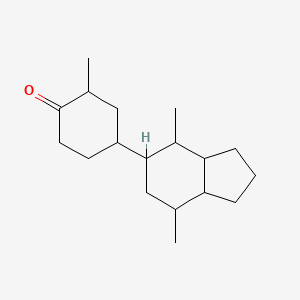

2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one

Description

The compound 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol (CAS: 94713-19-6) is a bicyclic monoterpene alcohol derivative with a complex stereochemical profile. Its molecular formula is C₁₇H₂₈O, and its molecular weight is 248.40 g/mol . The structure comprises a cyclohexanol ring substituted with a methyl group at position 2 and a polycyclic octahydro-4,7-dimethyl-1H-indenyl group at position 4. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) .

Properties

CAS No. |

94713-18-5 |

|---|---|

Molecular Formula |

C18H30O |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

4-(4,7-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-methylcyclohexan-1-one |

InChI |

InChI=1S/C18H30O/c1-11-10-17(13(3)16-6-4-5-15(11)16)14-7-8-18(19)12(2)9-14/h11-17H,4-10H2,1-3H3 |

InChI Key |

HESUAYWGYLKVEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(C2C1CCC2)C)C3CCC(=O)C(C3)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one involves several steps. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with the preparation of the cyclohexanone ring and the indenyl group.

Cyclohexanone Formation: The cyclohexanone ring is typically synthesized through the oxidation of cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate.

Indenyl Group Addition: The indenyl group is introduced through a series of reactions involving the reduction of indanone derivatives followed by alkylation with methyl groups.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Structural Features :

- Cyclohexanol backbone: The hydroxyl group at position 1 enables hydrogen bonding, influencing solubility and reactivity.

- Indenyl substituent : The fused bicyclic system introduces steric hindrance and conformational rigidity.

- Methyl groups : Enhance lipophilicity and modulate stereoelectronic effects.

Comparison with Structurally Similar Compounds

2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexyl Acetate

- Molecular Formula : C₁₉H₃₀O₂

- Molecular Weight : 290.44 g/mol .

- Structural Differences : The hydroxyl group of the parent alcohol is esterified with acetic acid, forming an acetate.

- Properties and Applications: Increased Lipophilicity: The acetate ester exhibits higher lipid solubility, making it suitable for hydrophobic formulations. Applications: Commonly used in fragrance formulations or as a prodrug derivative to improve bioavailability .

4,7-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one

- CAS : 59743-69-0

- Molecular Formula : C₁₃H₁₆O₃

- Molecular Weight : 220.26 g/mol .

- Structural Differences: Indanone Core: A fused bicyclic ketone system replaces the cyclohexanol backbone. Methoxy Substituents: Electron-donating groups at positions 4 and 7 alter electronic density and reactivity.

- Properties and Applications :

Conformational and Physicochemical Analysis

Ring Puckering and Steric Effects

The cyclohexanol ring adopts a chair conformation, with puckering parameters (e.g., Cremer-Pople coordinates) influenced by the bulky indenyl substituent. Computational studies suggest that the substituent at position 4 forces the ring into a distorted chair, increasing strain energy by ~5 kcal/mol compared to unsubstituted cyclohexanol . In contrast, the acetate derivative exhibits reduced steric hindrance due to the smaller acetyl group, allowing for a more relaxed conformation .

Physicochemical Properties

Discrepancies and Limitations

- Nomenclature Clarification: The compound specified in the question (cyclohexan-1-one) conflicts with evidence identifying 94713-19-6 as a cyclohexan-1-ol. No data exists for the ketone analog in the provided sources.

- Molecular Weight Conflict : erroneously reports a molecular weight of 264.44 g/mol for the alcohol; this is inconsistent with the formula C₁₇H₂₈O (correct: 248.40 g/mol) .

Biological Activity

2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one (CAS Number: 94713-18-5) is a cyclic ketone with potential applications in various fields, including pharmaceuticals and agrochemicals. This compound's biological activity is of particular interest due to its structural features that may influence its interaction with biological systems.

The molecular formula of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one is , with a molecular weight of approximately 264.43 g/mol. The compound exhibits a complex structure characterized by a bicyclic framework, which may contribute to its biological properties.

Cytotoxicity and Antitumor Activity

Cytotoxic assays conducted on structurally related compounds have demonstrated significant antitumor activity. For example, certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural similarity of 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one to these active compounds raises the possibility of similar effects.

Neuroprotective Effects

Preliminary studies suggest that compounds with bicyclic structures may exhibit neuroprotective properties by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells. The potential for 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one to interact with neural pathways warrants further investigation.

Study 1: Antimicrobial Activity

A study examining the antimicrobial effects of cyclic ketones found that compounds with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes. While specific data on 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one is not available, its structural features suggest it may possess similar properties.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| 2-Methyl... | Pending | Pending |

Study 2: Cytotoxicity Assay

In a cytotoxicity assay involving various cancer cell lines, compounds structurally similar to 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-one demonstrated IC50 values ranging from 10 µM to 50 µM. Further studies are needed to evaluate the specific activity of this compound.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 25 |

| 2-Methyl... | Pending |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.